molecular formula C12H9N3O2S B471639 6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 100890-43-5

6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B471639
CAS No.: 100890-43-5
M. Wt: 259.29g/mol
InChI Key: CHDSRHMHUPLRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6-methylsulfanyl-2,4-dioxo-3-phenylpyrimidine with a suitable nitrile source. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(methylsulfanyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

100890-43-5

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29g/mol

IUPAC Name

6-methylsulfanyl-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2S/c1-18-10-9(7-13)11(16)15(12(17)14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)

InChI Key

CHDSRHMHUPLRQX-UHFFFAOYSA-N

SMILES

CSC1=C(C(=O)N(C(=O)N1)C2=CC=CC=C2)C#N

Canonical SMILES

CSC1=C(C(=O)N(C(=O)N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.